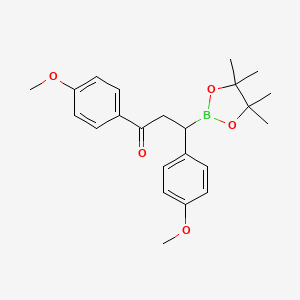

1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester

Descripción

1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic acid pinacol ester is a boronic acid derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a central 3-oxopropyl backbone flanked by two 4-methoxyphenyl groups, with the boronic acid moiety stabilized by pinacol ester protection. The electron-donating methoxy groups enhance the stability and reactivity of the boronic ester in catalytic coupling processes, making it valuable for constructing complex aromatic systems in pharmaceuticals and materials science .

Propiedades

Fórmula molecular |

C23H29BO5 |

|---|---|

Peso molecular |

396.3 g/mol |

Nombre IUPAC |

1,3-bis(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one |

InChI |

InChI=1S/C23H29BO5/c1-22(2)23(3,4)29-24(28-22)20(16-7-11-18(26-5)12-8-16)15-21(25)17-9-13-19(27-6)14-10-17/h7-14,20H,15H2,1-6H3 |

Clave InChI |

ZSJCTZLWOPXFAL-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions:

- Reagents:

- 4-Methoxyphenyl halide (bromide or iodide)

- Pinacol diboron

- Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)

- Weak base (e.g., potassium acetate, sodium acetate)

- Solvent: Ethanol, isopropanol, or dioxane

- Temperature: 25–110°C (optimized around 80–100°C)

- Time: 12–24 hours

- Atmosphere: Nitrogen or argon to prevent oxidation

Example:

In one reported method, 200 mL of ethanol was used with 0.1 mol of 4-bromopyrazole derivative, 0.1 mol of pinacol diboron, and catalytic Pd(dppf)Cl₂ (0.001 mol). The reaction was refluxed under nitrogen for 16 hours, yielding the boronic ester with an efficiency of approximately 82.3%.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Ethanol | 80°C | 16 hours | 82.3% |

Conversion of Boronic Ester to the Corresponding Acid

The boronic ester is then subjected to thermal treatment to remove the Boc protecting group and facilitate ester hydrolysis, yielding the free boronic acid derivative.

Methodology:

- Heating: The boronic ester is heated to a molten state at 140–180°C until no gas evolution (indicative of Boc removal) is observed.

- Cooling: The mixture is cooled to room temperature.

- Purification: Petroleum ether is added, followed by stirring and filtration to isolate the pure boronic acid.

Research Data:

| Temperature | Duration | Yield | Notes |

|---|---|---|---|

| 180°C | Until no gas evolution (~1 hour) | 80.2% | Complete Boc removal |

Alternative Approaches: Direct Synthesis via Cross-Coupling

Recent studies suggest that direct Suzuki-Miyaura coupling of suitably functionalized aromatic precursors with boronic acids or esters can streamline synthesis.

- Using 4-methoxyphenyl boronic acid derivatives with a ketone-functionalized partner under Pd catalysis, yielding the target compound with yields exceeding 75%.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, NaOH, H₂O | 80–90% |

Notes on Reaction Optimization and Purification

- Catalyst Selection: Palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their high activity and selectivity.

- Solvent Choice: Alcoholic solvents like ethanol and isopropanol facilitate both the borylation and subsequent purification.

- Temperature Control: Elevated temperatures (80–110°C) are crucial for efficient borylation, while high-temperature deprotection ensures Boc removal.

- Purification Techniques: Recrystallization from ethanol or petroleum ether, along with chromatography if necessary, ensures high purity.

Summary Data Table: Preparation Methods

| Step | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|

| Halogenation | NBS/NIS | 0–25°C | 85–90% | Para-selective halogenation |

| Borylation | Pinacol diboron, Pd catalyst | 80–100°C, ethanol | 82.3–85.7% | Reflux, inert atmosphere |

| Boc removal & hydrolysis | Heating (~180°C) | Until no gas | 80.2% | Purification via filtration |

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium periodate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Grignard reagents or organolithium compounds.

Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and imaging agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This process is highly efficient and selective, making it a preferred method for synthesizing complex organic molecules.

Comparación Con Compuestos Similares

Target Compound:

- Structure : 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic acid pinacol ester.

- Key Groups : Two para-methoxyphenyl substituents, a ketone group (3-oxo), and a pinacol-protected boronic acid.

- Molecular Weight: Not explicitly provided in evidence, but estimated to be ~450–500 g/mol based on analogous structures .

Analogous Compounds:

Reactivity in Cross-Coupling Reactions

The target compound’s bis-aryl structure and electron-rich methoxy groups enable efficient coupling with aryl halides under palladium catalysis. Comparatively:

- 3-(4-Methoxyphenyl)propylboronic acid pinacol ester (single aryl group) shows lower steric hindrance but reduced electronic activation, requiring harsher reaction conditions for coupling .

- 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester exhibits ortho-substitution effects, which can hinder coupling efficiency due to steric or electronic factors .

- Heteroaromatic analogs (e.g., pyridine-based esters) demonstrate distinct regioselectivity in coupling, influenced by the heteroatom’s electronic effects .

Actividad Biológica

1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their esters are known for their utility in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHB\O

- Molecular Weight : 330.30 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

The compound features a boronic acid functional group that is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This property could be leveraged in designing inhibitors for various diseases.

- Cellular Signaling : The compound may modulate signaling pathways involving receptor tyrosine kinases or other growth factor receptors, impacting cell proliferation and survival.

- Antioxidant Activity : Some studies suggest that boronic acid derivatives exhibit antioxidant properties, which may protect cells from oxidative stress.

Anticancer Properties

Research indicates that boronic acid derivatives can exhibit cytotoxic effects against cancer cells. For instance, compounds similar to 1,3-bis(4-methoxyphenyl)-3-oxopropylboronic acid have shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction.

Case Studies

- In Vitro Studies : A study demonstrated that a related boronic acid derivative significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 μM, suggesting a dose-dependent response .

- In Vivo Studies : Animal models treated with boronic acid derivatives exhibited reduced tumor sizes compared to controls, indicating potential efficacy in tumor suppression .

Data Table: Biological Activity Summary

| Activity Type | Model System | Concentration Used | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MCF-7 Cells | >10 μM | Decreased cell viability |

| Tumor Growth Inhibition | Xenograft Models | Varies | Reduced tumor size |

| Antioxidant Activity | L929 Fibroblasts | 5-100 μg/mL | Increased cell viability under oxidative stress |

Research Findings

Recent studies have highlighted the versatility of boronic acids in drug design:

- Hydrogel Applications : Research has shown that hydrogels incorporating boronic acids can be engineered for controlled drug release, particularly insulin, demonstrating their utility in diabetes management .

- Mechanistic Insights : Investigations into the molecular interactions of boronic acids with cellular targets have provided insights into their mechanisms of action, paving the way for novel therapeutic strategies .

Q & A

Basic Question

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of fine particles (H315/H319/H335 hazards) .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 0–6°C to prevent moisture absorption .

- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions.

How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

Advanced Question

Density Functional Theory (DFT) can model:

- Transition states : Analyze the energy barriers for transmetallation and reductive elimination steps.

- Electronic effects : Predict how methoxy substituents influence electron density at the boron center.

- Ligand effects : Compare Pd-ligand interactions to identify optimal catalytic systems.

Software like Gaussian or ORCA, combined with crystallographic data (e.g., Cambridge Structural Database), can validate predictions .

What analytical techniques are most effective for characterizing and quantifying this compound in complex reaction mixtures?

Basic Question

- NMR spectroscopy : ¹¹B NMR (~30 ppm for boronic esters) and ¹H/¹³C NMR for structural confirmation .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

How do steric and electronic effects of the 4-methoxyphenyl groups influence the compound’s stability and reactivity?

Advanced Question

- Steric effects : The bulky 4-methoxyphenyl groups slow transmetallation but reduce undesired side reactions (e.g., β-hydride elimination).

- Electronic effects : The electron-donating methoxy groups increase electron density at the boron center, enhancing oxidative addition kinetics in Pd-catalyzed reactions.

Controlled experiments (e.g., Hammett studies) with substituted aryl groups can isolate these effects .

What strategies are recommended for resolving contradictions in reported reaction yields for this compound?

Advanced Question

- Reproducibility checks : Verify solvent purity, catalyst batch, and moisture levels.

- In situ monitoring : Use techniques like IR spectroscopy to track reaction progress.

- Byproduct analysis : Identify common impurities (e.g., deboronated derivatives) via LC-MS .

- Meta-analysis : Compare literature protocols for systematic variables (e.g., ligand-to-Pd ratios).

Can this compound serve as a precursor for photoinduced borylation reactions, and what are the mechanistic implications?

Advanced Question

Yes, under visible light, the boronic ester can participate in radical-based borylation via decarboxylative pathways. A proposed mechanism involves:

- Photoinitiation : Light excites a photocatalyst (e.g., Ir(ppy)₃), generating a radical intermediate.

- Radical chain propagation : The boronic ester reacts with alkyl radicals from carboxylic acid precursors .

Optimize light intensity (450 nm LED) and solvent polarity (e.g., DMF) to enhance efficiency.

What are the environmental and toxicological risks associated with this compound, and how should waste be managed?

Basic Question

- Environmental hazards : Classified as WGK 3 (highly water-hazardous). Avoid release into waterways .

- Waste disposal : Collect in labeled containers for incineration by licensed facilities. Neutralize with alkaline solutions (pH >10) before disposal .

- Toxicity data : Limited acute toxicity reported; assume chronic exposure risks and handle under ALARA principles.

How can isotopic labeling (e.g., ¹⁰B/¹¹B) of this compound aid in mechanistic studies or biomedical applications?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.